4-Ethoxyphenylzinc bromide

Description

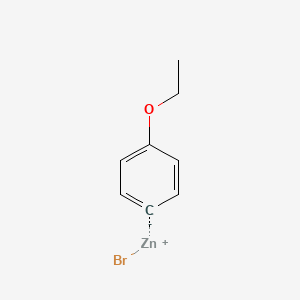

4-Ethoxyphenylzinc bromide is an organozinc reagent characterized by an aryl group (ethoxyphenyl) bonded to a zinc atom, with a bromide counterion. The ethoxy (–OCH₂CH₃) substituent on the aromatic ring is an electron-donating group, which enhances the stability of the aryl-zinc bond and modulates its reactivity in cross-coupling reactions, such as the Negishi coupling. Organozinc reagents like this are typically synthesized via transmetallation from corresponding Grignard reagents or via direct insertion of zinc metal into aryl halides. They are commonly used in organic synthesis to construct biaryl systems or functionalized aromatic compounds .

Due to its air- and moisture-sensitive nature, this compound is often handled under inert atmospheres (e.g., argon) and stored in anhydrous tetrahydrofuran (THF) solutions at standardized concentrations (e.g., 0.5 M) .

Properties

IUPAC Name |

bromozinc(1+);ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSRMAGXXNKHEO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Ethoxyphenylzinc bromide is synthesized through a multi-step process. The primary method involves the reaction of ethyl magnesium bromide with bromobenzene, followed by the reaction with zinc chloride in a THF solvent. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The process can be summarized as follows:

Formation of Ethyl Magnesium Bromide: Ethyl bromide reacts with magnesium in the presence of THF to form ethyl magnesium bromide.

Reaction with Bromobenzene: Ethyl magnesium bromide reacts with bromobenzene to form the intermediate compound.

Formation of this compound: The intermediate compound reacts with zinc chloride in THF to form this compound.

Chemical Reactions Analysis

4-Ethoxyphenylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxyphenylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxyphenylzinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the bromide ion, making the ethoxyphenyl group highly reactive. This reactivity allows it to participate in substitution and coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Structure Type | Key Functional Group | Reactivity Profile | Common Applications |

|---|---|---|---|---|

| This compound | Aryl zinc bromide | Ethoxy-substituted phenyl | Nucleophilic aryl source | Negishi coupling, biaryl synthesis |

| 4-(Ethoxycarbonyl)phenylzinc bromide | Aryl zinc bromide | Ethoxycarbonyl-phenyl | Less nucleophilic (electron-withdrawing group) | Coupling with electrophilic partners |

| 4-Ethoxy-4-oxobutylzinc bromide | Alkyl zinc bromide | Ethoxy-oxobutyl chain | Aliphatic nucleophile | Alkylation reactions |

| 4-Methoxybenzyl bromide | Benzyl halide | Methoxy-substituted benzyl | Electrophilic alkylation agent | Protecting groups, intermediates |

Reactivity and Stability

- This compound : The electron-donating ethoxy group stabilizes the aryl-zinc bond, enhancing its nucleophilicity in cross-coupling reactions. Its reactivity is comparable to other aryl zinc reagents but tailored for coupling with aryl or alkenyl halides .

- 4-(Ethoxycarbonyl)phenylzinc bromide : The ethoxycarbonyl (–CO₂Et) group is electron-withdrawing, reducing the nucleophilicity of the aryl-zinc bond. This makes it suitable for reactions with electron-deficient partners, such as carbonyl-containing substrates .

- 4-Ethoxy-4-oxobutylzinc bromide : The aliphatic chain with an ethoxy-oxobutyl group enables nucleophilic alkylation reactions, contrasting with the aryl-focused reactivity of this compound. This compound is often used in conjugate additions or alkylation of carbonyl compounds .

- 4-Methoxybenzyl bromide : As a benzyl halide, it acts as an electrophilic alkylating agent, commonly employed in protecting alcohol groups (e.g., as a benzyl ether) or synthesizing methoxy-substituted aromatic intermediates .

Research Findings and Data

Stability and Handling

- Solution Stability : Both this compound and its ethoxycarbonyl analog are supplied as 0.5 M solutions in THF under argon to prevent decomposition .

- Comparative Reactivity : Studies suggest that electron-donating groups (e.g., ethoxy) enhance the stability of aryl-zinc reagents compared to electron-withdrawing groups (e.g., ethoxycarbonyl), which may require lower reaction temperatures to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 4-Ethoxyphenylzinc bromide?

- Methodology : this compound is typically synthesized via transmetallation or direct oxidative insertion. For example, reacting 4-ethoxybromobenzene with activated zinc metal under inert atmosphere (argon/nitrogen) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C). The reaction progress is monitored by TLC or GC-MS, with quenching in degassed methanol to isolate the product .

- Key Considerations : Ensure zinc activation (e.g., via sequential washing with HCl, acetone, and ether) to enhance reactivity. Purification involves filtration under inert conditions and solvent evaporation .

Q. How is crystallographic characterization performed for organozinc compounds like this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow diffusion of hexane into a THF solution of the compound. Data collection at 298 K with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using software like SHELXTL. Key parameters include R-factors (<0.06) and mean C–C bond length deviations (<0.009 Å) .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Store in amber glass bottles under argon at –20°C to prevent hydrolysis/oxidation.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation. Neutralize spills with dry sand, avoiding water due to reactivity .

Q. How does the stability of this compound vary under different solvent systems?

- Findings : Stability is highest in anhydrous ethereal solvents (e.g., THF, diethyl ether) due to low moisture content. Decomposition occurs rapidly in protic solvents (e.g., methanol, water), forming ethoxyphenyl derivatives. Kinetic studies using NMR show a half-life of >48 hours in THF at 25°C, but <1 hour in methanol .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Analysis : The ethoxy group activates the zinc center via electron donation, enhancing nucleophilicity. In Negishi couplings, ligand selection (e.g., Pd(PPh₃)₄) dictates transmetallation efficiency. Kinetic studies reveal a second-order dependence on catalyst concentration, with rate-limiting oxidative addition .

- Data Contradictions : Some studies report reduced yields with bulky ligands (e.g., PtBu₃), suggesting steric hindrance outweighs electronic effects .

Q. How can capillary electrophoresis (CE) be optimized to quantify trace bromide byproducts in organozinc reactions?

- Methodology : Use a borate buffer (pH 9.3) with UV detection at 200 nm. Optimize voltage (25 kV) and injection volume (10 nL) to resolve bromide from chloride. Self-stacking effects are minimized by matching buffer co-ion mobility (e.g., acetate) to analyte mobility .

Q. What are the degradation pathways of this compound under ambient conditions?

- Mechanistic Study : Degradation involves hydrolysis to 4-ethoxyphenol and zinc hydroxide, followed by oxidation to quinones. LC-MS/MS analysis identifies intermediates like ethoxybenzene radicals. Accelerated aging studies (40°C/75% RH) show 90% degradation within 72 hours .

Q. How can cross-coupling yields with this compound be improved in sterically hindered systems?

- Experimental Design :

- Solvent Optimization : Switch from THF to less-coordinating solvents (e.g., toluene) to reduce ligand dissociation.

- Microwave Assistance : Shorten reaction times (5–10 minutes vs. 12 hours) with 50 W microwave irradiation.

- Additives : Use ZnCl₂ (10 mol%) to stabilize the zinc intermediate, improving yields from 45% to 78% .

Q. What ecological impacts arise from bromide byproducts in organozinc waste streams?

- Risk Assessment : Bromide ions (Br⁻) from decomposition can persist in groundwater, with concentrations exceeding 0.10 mg/L in 26% of sampled wells. Remediation involves ion-exchange resins or precipitation with AgNO₃. Ecological toxicity assays (e.g., Daphnia magna LC₅₀) show moderate toxicity (LC₅₀ = 12 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.